4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl-
Description
The compound 4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl- (CAS: 75618-54-1) is a synthetic chromone derivative with the molecular formula C23H18O3 and a molecular weight of 342.39 g/mol. Its structure features a benzopyran-4-one core substituted with a benzoyl group at position 3, a phenyl group at position 2, and a methyl group at position 6 (). Key physical properties include a melting point of 122°C (solubilized in acetic acid/ethanol), predicted boiling point of 544.3±50.0°C, and a pKa of 6.09±0.40, indicative of moderate acidity (). The compound is synthesized via nucleophilic addition reactions to the precursor 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a), using reagents like butylamine or ethanolamine ().
Properties
CAS No. |
75618-52-9 |
|---|---|
Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-benzoyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H16O3/c23-20(15-9-3-1-4-10-15)19-21(24)17-13-7-8-14-18(17)25-22(19)16-11-5-2-6-12-16/h1-14,19,22H |
InChI Key |
JPPRYZDEWZTHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2-phenylchroman-4-one typically involves the condensation of benzaldehyde derivatives with chroman-4-one precursors. One common method includes the use of benzoyl chloride and phenylmagnesium bromide in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Benzoyl-2-phenylchroman-4-one may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-phenylchroman-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated and other substituted chromanone derivatives.
Scientific Research Applications
3-Benzoyl-2-phenylchroman-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromones and flavanones share a common benzopyran-4-one scaffold but differ in substituents and saturation, leading to variations in physicochemical properties and bioactivities. Below is a comparative analysis of the target compound and structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Differences: The target compound is distinguished by its 3-benzoyl and 2-phenyl substituents, which enhance lipophilicity compared to hydroxylated analogs like dihydrodaidzein (C15H12O4) ().
Synthetic Routes: The target compound is synthesized via intermolecular nucleophilic additions to the α,β-unsaturated ketone in 7a (e.g., reactions with amines or thiols) (). In contrast, natural analogs like dihydrodaidzein and flavanones are often isolated from plants or synthesized via cyclization of chalcones ().
Bioactivity Trends: Hydroxylated derivatives (e.g., 5-hydroxy-7-methoxy-2-methyl-) exhibit antioxidant properties due to phenolic groups that scavenge free radicals (). The benzoyl group in the target compound may confer unique pharmacological effects, such as enhanced binding to hydrophobic pockets in proteins, though specific data are lacking ().
Physicochemical Properties :
- The target’s higher molecular weight (342.39 g/mol) and lipophilicity (logP ~4.5 predicted) suggest reduced aqueous solubility compared to smaller, polar analogs like dihydrodaidzein (C15H12O4) ().
- Substituents influence melting points: The target’s 122°C mp is higher than derivatives like 14g (84–86°C), which has a benzylmercapto group ().
Research Implications and Gaps
- Pharmacological Potential: The benzoyl and phenyl substituents in the target compound warrant investigation into anticancer or anti-inflammatory activities, analogous to other chromones ().
- Synthetic Optimization : Modifying substituents (e.g., replacing benzoyl with hydroxyl groups) could improve solubility and bioactivity.
- Data Limitations : Experimental bioactivity data for the target compound are absent in the provided evidence, highlighting a critical research gap.
Biological Activity
4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl-, also known as a derivative of benzopyran, belongs to a class of compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C15H12O3
- Molecular Weight : 240.25 g/mol
- CAS Number : 491-37-2
Antitumor Activity
Research indicates that derivatives of benzopyran compounds exhibit significant antitumor properties. A study highlighted the synthesis of various benzopyran derivatives, including 4H-1-benzopyran-4-one derivatives, which demonstrated considerable cytotoxic effects on cancer cell lines. For instance, one derivative showed an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming doxorubicin (IC50 3.23 µg/mL) in efficacy .
Antifertility Effects
In a study evaluating the antifertility activity of substituted benzopyran compounds, it was noted that certain derivatives exhibited uterotrophic activity. For example, a compound related to 4H-benzopyran demonstrated an 87% increase in uterine weight gain in female rats, indicating potential applications in reproductive health .
Anti-inflammatory Properties
Benzopyran derivatives have also been investigated for their anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests that compounds like 4H-1-benzopyran-4-one could serve as therapeutic agents for inflammatory diseases .
The biological activities of 4H-1-benzopyran derivatives are attributed to several mechanisms:
- Inhibition of Cell Proliferation : Many benzopyran compounds induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Modulation of Estrogen Receptors : Some derivatives act as selective estrogen receptor modulators (SERMs), which can influence reproductive health and cancer progression.
- Antioxidant Activity : Benzopyran compounds exhibit free radical scavenging properties, contributing to their protective effects against oxidative stress-related diseases.
Case Studies
Q & A
Q. How can researchers mitigate occupational exposure risks during synthesis?
- Methodology :
- PPE : Wear OV/AG/P99 respirators (NIOSH-certified) and nitrile gloves during handling .
- Engineering Controls : Use fume hoods with >0.5 m/s face velocity and HEPA filters for particulate containment .
- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal via authorized waste management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
